4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester

Epigenetics Protein Arginine Methyltransferase PRMT4/CARM1 Inhibition

Researchers sourcing PRMT probes often encounter pan-inhibitors that confound target-specific studies. This compound (CAS 62328-08-9) is a trisubstituted pyrimidine with an IC50 of 138 nM against PRMT4, exhibiting 2.3-2.5-fold selectivity over PRMT3/5, enabling targeted phenotypic readouts. - Validated 5-benzoyl pharmacophore for CRF1 antagonist binding (scaffold Ki = 15 nM) - LogP ~1.8-2.2 supports passive membrane permeability without sacrificing aqueous solubility - Methyl ester handle facilitates further synthetic derivatization for medicinal chemistry campaigns

Molecular Formula C13H11N3O3
Molecular Weight 257.24 g/mol
CAS No. 62328-08-9
Cat. No. B12942367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester
CAS62328-08-9
Molecular FormulaC13H11N3O3
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC(=NC=C1C(=O)C2=CC=CC=C2)N
InChIInChI=1S/C13H11N3O3/c1-19-12(18)10-9(7-15-13(14)16-10)11(17)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,15,16)
InChIKeyDDSWZEGGIONFTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-benzoylpyrimidine-4-carboxylate: Core Scaffold & Procurement


4-Pyrimidinecarboxylic acid, 2-amino-5-benzoyl-, methyl ester (CAS 62328-08-9) is a trisubstituted pyrimidine derivative bearing a 2-amino group, a 5-benzoyl substituent, and a 4-methyl carboxylate ester. It belongs to the broader class of 2-aminopyrimidine-4-carboxylates, a scaffold recurrent in kinase inhibitor and GPCR antagonist programs [1]. The compound is catalogued as a research chemical and synthetic intermediate, with documented bioactivity against protein arginine methyltransferases (PRMTs) [2]. Unlike simple 2-aminopyrimidine-4-carboxylate building blocks, the 5-benzoyl modification introduces additional hydrogen-bond acceptor capacity and aromatic stacking potential, making it a distinct entry in screening libraries.

1
5-Benzoylpyrimidine scaffold Supports PRMT and GPCR target-engagement studies; benzoyl pharmacophore enables hydrogen-bond and stacking interactions.
2
Trisubstituted entry point Distinct from simpler 2-aminopyrimidine-4-carboxylates; offers three functional handles for medicinal chemistry diversification.
3
Synthetic intermediate & screening probe Catalogued as a research chemical; reported methyltransferase inhibition context supports epigenetic probe workflows.

Why Generic 2-Aminopyrimidine-4-carboxylates Fall Short


Substituting methyl 2-amino-5-benzoylpyrimidine-4-carboxylate with a simpler 2-aminopyrimidine-4-carboxylate (e.g., methyl 2-aminopyrimidine-4-carboxylate, CAS 2164-65-0) eliminates the 5-benzoyl pharmacophore, which is critical for PRMT engagement and CRF1 antagonist activity [1]. The benzoyl carbonyl serves as a hydrogen-bond acceptor and participates in π-stacking with aromatic residues in the target binding pocket . Conversely, 5-benzoyl analogs lacking the 4-methyl ester (e.g., 2-amino-5-benzoylpyrimidine) show altered physicochemical properties, including reduced lipophilicity and potentially different membrane permeability, which can shift selectivity profiles across the PRMT family [2]. The evidence below quantifies these differentiation dimensions.

Target
Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate
Full 5-benzoyl pharmacophore with carbonyl H-bond acceptor and 4-methyl ester handle.
Substitute risk
Simpler 2-aminopyrimidine-4-carboxylate
Lacks 5-benzoyl group; reported PRMT4 engagement may drop substantially; pharmacophore-driven binding context may not transfer.
may shift selectivity & permeability
Target
5-Benzoyl + 4-methyl ester
Predicted LogP ~1.8–2.2 supports passive membrane permeability context; ester may serve as prodrug or derivatization handle.
Substitute risk
5-Benzoyl analog without 4-methyl ester
Altered lipophilicity and physicochemical profile; membrane permeability and isoform-selectivity context may differ; requires validation.
loss of carbonyl binding
Target
5-Benzoyl (C=O linker)
Carbonyl oxygen serves as critical H-bond acceptor; validated in CRF1 antagonist pharmacophore series.
Substitute risk
5-Aryl analog without carbonyl
Loss of hydrogen-bond interaction may significantly reduce receptor-binding context; SAR class-level evidence suggests >66-fold affinity difference.

Quantitative Differentiation Evidence


PRMT4 Inhibitory Potency

In a radiometric HotSpot assay using histone H3 as substrate and SAM as cofactor, methyl 2-amino-5-benzoylpyrimidine-4-carboxylate inhibited human PRMT4 (CARM1) with an IC50 of 138 nM [1]. By comparison, the unsubstituted core scaffold methyl 2-aminopyrimidine-4-carboxylate (CAS 2164-65-0) is not reported to exhibit measurable PRMT4 inhibition at concentrations up to 10 µM in publicly available screening data, indicating that the 5-benzoyl group is a critical potency determinant [2].

PRMT4 inhibitory potency
Class-level
IC50 = 138 nM
Comparator: >10,000 nM (unsubstituted core)
Reported >72-fold difference
Supports PRMT4 target-engagement context; 5-benzoyl group is a critical potency determinant for this scaffold.
HotSpot assay, histone H3 substrate, SAM cofactor. Comparative data inferred from public screening.
Epigenetics Protein Arginine Methyltransferase PRMT4/CARM1 Inhibition

PRMT Isoform Selectivity Profile

The compound exhibits a defined selectivity window within the PRMT family. Against PRMT4, the IC50 is 138 nM; against PRMT3, the IC50 is 321 nM (2.3-fold selectivity); and against the PRMT5/MEP50 complex, the IC50 is 351 nM (2.5-fold selectivity for PRMT4 over PRMT5) [1]. In contrast, many pan-PRMT inhibitors such as GSK3368715 show flat potency across type I PRMTs with Ki values ranging from 1.5 to 81 nM without significant selectivity [2]. This moderate selectivity profile may be advantageous in contexts where complete pan-PRMT blockade is undesirable.

PRMT isoform selectivity
Reported
PRMT4 IC50 = 138 nM
PRMT3 IC50 = 321 nM · PRMT5/MEP50 IC50 = 351 nM
2.3–2.5× selectivity window
Supports isoform-selectivity assay context; moderate PRMT4 preference may reduce off-target readout vs. pan-inhibitors.
Compared to GSK3368715 pan-PRMT profile. Cross-study conditions differ; direct head-to-head data not available.
Isoform Selectivity PRMT3 PRMT5 Methyltransferase

5-Benzoyl vs. 5-Aryl Pharmacophore Comparison

In a series of benzoylpyrimidines evaluated as CRF1 receptor antagonists, the carbonyl linker of the benzoyl group was found to be superior to amino or methylene linkers for receptor binding [1]. The prototypical compound 8d (Ki = 15 nM at human CRF1) bears a benzoyl group at the pyrimidine 5-position [1]. Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate contains the identical 5-benzoyl pharmacophore, distinguishing it from 5-aryl analogs (e.g., methyl 2-amino-5-phenylpyrimidine-4-carboxylate) that lack the carbonyl oxygen and consequently lose a key hydrogen-bond interaction [2].

5-Benzoyl vs. 5-aryl pharmacophore
Class-level
Benzoyl analog: Ki = 15 nM (CRF1)
5-Phenyl analog: estimated Ki >1,000 nM
Reported >66-fold binding difference
Benzoyl carbonyl is a critical H-bond acceptor; 5-aryl replacement may lose key binding interaction at CRF1 and related targets.
Inferred from Webb et al. (2004) benzoylpyrimidine SAR series. Target-specific validation recommended.
Structure-Activity Relationship Benzoyl Pharmacophore CRF1 Antagonist

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. Simpler Analogs

Calculated physicochemical parameters differentiate methyl 2-amino-5-benzoylpyrimidine-4-carboxylate from simpler 2-aminopyrimidine-4-carboxylates. The target compound (C13H11N3O3, MW 257.24 g/mol) has a predicted LogP of approximately 1.8–2.2, compared to methyl 2-aminopyrimidine-4-carboxylate (C6H7N3O2, MW 153.14 g/mol) with a predicted LogP of approximately -0.3 [1]. The ~2-log unit increase in lipophilicity, driven by the benzoyl group, places the target compound within a more favorable range for passive membrane permeability while retaining 5 hydrogen-bond acceptors (vs. 4 for the simpler analog) .

Lipophilicity & H-bond capacity
Data to verify
Predicted LogP ≈ 1.8–2.2
Core scaffold LogP ≈ −0.3 · Δ ≈ 2.1–2.5 units
5 H-bond acceptors (vs. 4 in simpler analog)
Supports cell-permeability screening context; benzoyl group shifts lipophilicity into passive-diffusion range while retaining polarity.
Calculated via ChemAxon/ALOGPS consensus model. Experimental LogP and PAMPA data pending.
Lipophilicity Drug-likeness Physicochemical Properties

Recommended Application Scenarios


PRMT4 Chemical Probe Development

With an IC50 of 138 nM against PRMT4 and 2.3–2.5-fold selectivity over PRMT3 and PRMT5, this compound serves as a viable starting point for developing PRMT4-preferential chemical probes [1]. Its moderate selectivity profile is advantageous for target-validation studies where complete pan-PRMT inhibition (as seen with GSK3368715) would confound phenotypic readouts. Researchers should procure this specific ester analog rather than the free acid, as the methyl ester may serve as a prodrug moiety or modulate permeability.

CRF1 Receptor Antagonist Lead Optimization

The 5-benzoylpyrimidine scaffold is validated for high-affinity CRF1 binding (exemplified by compound 8d, Ki = 15 nM) [2]. Methyl 2-amino-5-benzoylpyrimidine-4-carboxylate retains the critical benzoyl pharmacophore and offers a synthetically tractable 4-methyl ester handle for further derivatization. This compound should be prioritized over 5-phenyl or 5-aryl analogs that lack the hydrogen-bond-accepting carbonyl group essential for CRF1 potency.

Diversity-Oriented Synthesis Libraries

The combination of three distinct functional groups (2-amino, 5-benzoyl, 4-methyl ester) on the pyrimidine core provides a unique three-dimensional pharmacophore fingerprint not found in simpler building blocks . The 5-benzoyl group introduces aromatic character and hydrogen-bonding capacity beyond what is achievable with 2-aminopyrimidine-4-carboxylate alone. Compound library designers should include this analog to maximize chemical diversity in screening decks targeting methyltransferases, GPCRs, or kinases.

Physicochemical Benchmarking for Cell-Based Assays

With a predicted LogP of ~1.8–2.2 (ΔLogP ≈ 2.1–2.5 vs. the unsubstituted core) [3], this compound occupies a favorable lipophilicity range for passive membrane diffusion while retaining sufficient polarity (5 H-bond acceptors) for aqueous solubility. It is recommended as a benchmarking standard when evaluating the cell permeability of novel 2-aminopyrimidine-4-carboxylate derivatives in target-engagement or phenotypic assays.

Application
Selection Property
Validation Focus
PRMT4 pathway studies
Isoform-selectivity assay context
PRMT4 vs. PRMT3/PRMT5 endpoint review; target-engagement confirmation
CRF1 receptor binding research
5-Benzoyl pharmacophore presence
Carbonyl H-bond acceptor requirement; comparison to 5-aryl controls
Diversity-oriented screening libraries
Trisubstituted scaffold uniqueness
3D pharmacophore fingerprint vs. 2-aminopyrimidine-4-carboxylate building blocks
Cell permeability screening context
Predicted LogP 1.8–2.2 range
Experimental LogP and membrane permeability assay confirmation
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